Cas no 2227798-37-8 ((3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid)

(3S)-3-Hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid is a chiral hydroxy acid derivative featuring a trifluoromethyl-substituted pyridine moiety. Its stereospecific (S)-configuration at the 3-position enhances its utility in asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group imparts electron-withdrawing properties, influencing reactivity and metabolic stability, while the pyridine ring contributes to binding interactions in medicinal chemistry. The carboxylic acid and hydroxyl functionalities provide versatile handles for further derivatization. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, where its structural features can optimize pharmacokinetic properties. High purity and well-defined stereochemistry make it suitable for rigorous research and development applications.
(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid structure
2227798-37-8 structure
商品名:(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid
CAS番号:2227798-37-8
MF:C9H8F3NO3
メガワット:235.15993309021
CID:6109455
PubChem ID:165707564

(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid
    • (3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
    • 2227798-37-8
    • EN300-1944990
    • インチ: 1S/C9H8F3NO3/c10-9(11,12)6-1-2-13-4-5(6)7(14)3-8(15)16/h1-2,4,7,14H,3H2,(H,15,16)/t7-/m0/s1
    • InChIKey: UHCXKPMKVBLQJN-ZETCQYMHSA-N
    • ほほえんだ: FC(C1C=CN=CC=1[C@H](CC(=O)O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 235.04562760g/mol
  • どういたいしつりょう: 235.04562760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1944990-2.5g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
2.5g
$3670.0 2023-09-17
Enamine
EN300-1944990-0.1g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
0.1g
$1648.0 2023-09-17
Enamine
EN300-1944990-5.0g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
5g
$5429.0 2023-05-31
Enamine
EN300-1944990-1g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
1g
$1872.0 2023-09-17
Enamine
EN300-1944990-5g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
5g
$5429.0 2023-09-17
Enamine
EN300-1944990-0.25g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
0.25g
$1723.0 2023-09-17
Enamine
EN300-1944990-1.0g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
1g
$1872.0 2023-05-31
Enamine
EN300-1944990-10g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
10g
$8049.0 2023-09-17
Enamine
EN300-1944990-0.05g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
0.05g
$1573.0 2023-09-17
Enamine
EN300-1944990-0.5g
(3S)-3-hydroxy-3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
2227798-37-8
0.5g
$1797.0 2023-09-17

(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid 関連文献

(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid (CAS No. 2227798-37-8)

(3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid (CAS No. 2227798-37-8) is a chiral organic compound featuring a pyridine core substituted with a trifluoromethyl group and a hydroxypropanoic acid side chain. This structure imparts unique physicochemical properties, making it a subject of interest in pharmaceutical research, medicinal chemistry, and biocatalysis. The compound's stereospecificity (3S configuration) is critical for its potential applications in drug development, particularly in targeting enzymes or receptors with high selectivity.

Recent studies highlight the growing demand for fluorinated compounds like (3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group is a key motif in modern drug design, often improving lipophilicity and binding affinity. Researchers are exploring its role in central nervous system (CNS) therapeutics and anti-inflammatory agents, aligning with trends in personalized medicine and precision drug delivery.

Synthetic routes to CAS No. 2227798-37-8 often involve asymmetric catalysis or enzymatic resolution to achieve the desired (3S)-stereochemistry. Green chemistry principles are increasingly applied, leveraging biocatalysts or flow chemistry to reduce waste. These methods address the pharmaceutical industry's push toward sustainable synthesis, a topic frequently searched in AI-driven drug discovery platforms.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, with emphasis on chiral purity assessment. Its stability under various pH and temperature conditions is also a focus, as these factors influence formulation development. Such data are vital for regulatory submissions, reflecting the industry's emphasis on quality-by-design (QbD) principles.

Beyond pharmaceuticals, (3S)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid has potential in agrochemicals and material science. Its hydrogen-bonding capacity and metal-chelating properties are being investigated for catalytic applications. These interdisciplinary uses resonate with searches for multi-functional compounds in AI-based molecular design tools.

In summary, CAS No. 2227798-37-8 represents a versatile scaffold bridging drug discovery and industrial chemistry. Its stereochemical complexity and fluorine incorporation align with current research priorities, making it a compelling case study for structure-activity relationship (SAR) optimization and patent landscaping in intellectual property databases.

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